Injury-Site Selectivity vs. Uninjured Tissue: Quantified Fluorescence Signal Ratio of H-Cys-Ala-Gln-Lys-OH
H-Cys-Ala-Gln-Lys-OH (CAQK) demonstrates approximately 6-fold higher accumulation at brain injury sites compared to control peptide in controlled cortical impact TBI mouse models [1]. In spinal cord injury models, CAQK-Cy5 signal at the injury site was detected within 1 hour post-injection and persisted up to 7 days, with dose-dependent intensity (0.5, 1.0, and 2.5 mg/kg) and no significant localization observed in control animals receiving free Cy5 dye [2].
| Evidence Dimension | Injury-site targeting efficiency |
|---|---|
| Target Compound Data | Approximately 6-fold higher accumulation at TBI site vs. control peptide; detectable within 1 hour and persisting for 7 days at SCI site |
| Comparator Or Baseline | Control peptide (non-binding sequence) for brain injury; free Cy5 dye for spinal cord injury |
| Quantified Difference | ~6× higher accumulation; signal absent from uninjured spinal regions |
| Conditions | Controlled cortical impact TBI mouse model (intravenous injection); C6 right-sided spinal cord hemicontusion rat model (tail vein injection of Cy5-labeled CAQK at 0.5–2.5 mg/kg) |
Why This Matters
High signal-to-background ratio at injury sites reduces required therapeutic payload doses and minimizes systemic exposure, a critical parameter for CNS-targeted drug delivery system selection.
- [1] Mann AP, Scodeller P, Hussain S, et al. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries. Nature Communications. 2016;7:11980. doi:10.1038/ncomms11980 View Source
- [2] Castillo JA, Le MN, Huang KW, et al. Targeting peptide homes to spinal cord injury in a rat model. Journal of Trauma and Acute Care Surgery. 2026;100(2):198-205. doi:10.1097/TA.0000000000004819 View Source
